molecular formula C8H7ClO2 B119993 Piperonyl chloride CAS No. 20850-43-5

Piperonyl chloride

Cat. No. B119993
CAS RN: 20850-43-5
M. Wt: 170.59 g/mol
InChI Key: DWSUJONSJJTODA-UHFFFAOYSA-N
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Description

Piperonyl chloride is an acyl halide . It is used in the preparation of starting reagent (N-acyl indole), required for the synthesis of pyrrolophenanthridone alkaloids .


Synthesis Analysis

The synthesis of this compound-inspired analogues begins with a MnO2-mediated oxidation of piperonyl alcohol to the corresponding aldehyde with a 97% yield . Claisen–Schmidt condensation of 2 with a variety of acetophenones affords 3a–3c in excellent yields (80–90%) after crystallization . Another synthetic method involves uniformly mixing benzodioxole, formaldehyde with a concentration of 40%, and a primary catalyst dodecyl trimethyl ammonium bromide with a solvent, then adding hydrochloric acid with a concentration of 35-37% and standing for layering after reaction, thus obtaining a this compound solution .


Molecular Structure Analysis

The molecular formula of this compound is C8H7ClO2 . The average mass is 170.593 Da and the monoisotopic mass is 170.013458 Da .


Chemical Reactions Analysis

This compound reacts with a mixture of piperazine and piperazine dihydrochloride, leading to the monoalkylation product .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.59 g/mol .

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

Piperonyl chloride derivatives, like piperine from black pepper, exhibit significant antioxidant and anti-inflammatory properties. A study highlighted the protective effects of piperine on oxidative stress and hepatic damage induced by diisononyl phthalate in rats, suggesting piperine's potential to alleviate oxidative stress and improve hepatic function biomarkers (Adeyemo, Ore, & Ajisafe, 2021).

Lipoxygenase Inhibitory Activity

Research has also delved into the medicinal applications of piperine and its derivatives, including piperonylic acid. These compounds have been studied for their lipoxygenase (LOX) inhibitory activities, with implications for treating inflammatory conditions. The derivatives, particularly piperonylic acid, have shown potential in inhibiting LOX more effectively than piperine, suggesting their significance in medicinal applications (Tomy et al., 2015).

Nucleating Agent for Poly(L-lactic acid)

In the field of materials science, derivatives of this compound, such as N, N'-oxalyl bis(piperonylic acid) dihydrazide (PAOD), have been utilized as organic nucleating agents to modify the thermal properties of poly(L-lactic acid) (PLLA). This application demonstrates the role of this compound derivatives in enhancing the crystallization and melting behavior of biodegradable polymers, thereby improving their thermal performances and fluidity (Zhao & Cai, 2021).

Synergist for Pyrethroids

In pesticide formulations, this compound derivatives like piperonyl butoxide have been used as synergists to enhance the efficacy of natural pyrethrum and synthetic pyrethroid insecticides. This application is crucial for improving the effectiveness of pest control measures while potentially reducing the amounts of active insecticides required, thereby minimizing environmental impact (Marchand, Dimier-Vallet, & Vidal, 2018).

Eco-Friendly Synthesis Routes

This compound derivatives have also been explored in eco-friendly synthesis routes for aromatic aldehydes, including piperonal. Such research endeavors aim to develop solvent-free, safe, and efficient methods for synthesizing valuable chemical compounds, which is essential for sustainable industrial processes (Lucarelli et al., 2017).

Safety and Hazards

Piperonyl chloride is considered hazardous. It causes severe skin burns and eye damage. Contact with water liberates toxic gas .

Mechanism of Action

properties

IUPAC Name

5-(chloromethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSUJONSJJTODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066660
Record name 1,3-Benzodioxole, 5-(chloromethyl)-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

20850-43-5
Record name Piperonyl chloride
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Record name 1,3-Benzodioxole, 5-(chloromethyl)-
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Record name Piperonyl chloride
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Record name 1,3-Benzodioxole, 5-(chloromethyl)-
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Synthesis routes and methods I

Procedure details

Piperonyl alcohol (10 g, 65.7 mmol) was dissolved in benzene. Triethylamine (11 ml, 78.8 mmol) and thionyl chloride (11 ml, 131.4 mmol) were added dropwise thereto and was stirred for 24 hours at 0° C. The reaction mixture was extracted with sodium bicarbonate and ethyl acetate, the organic layer was separated, and dried over anhydrous magnesium sulfate to obtain 5-chloromethyl benzo[1,3]dioxol (11.2 g, yield 100%).
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Synthesis routes and methods II

Procedure details

153.9 g (1.29 mols) of thionyl chloride are poured onto 65.6 g (0.431 mol) of 3,4-methylenedioxybenzyl alcohol. The mixture is stirred for 90 minutes at ambient temperature (15°-25° C.) and the excess thionyl chloride is then evaporated. The residue is taken up in dimethylformainde (DMF) and the latter is then evaporated. Finally, the residue is taken up in 500 ml of DMF (it is not necessary to isolate the 3,4-methylenedioxybenzyl chloride thus obtained).
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153.9 g
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65.6 g
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Synthesis routes and methods III

Procedure details

A typical process for preparing piperonal from 1,2-methylenedioxybenzene has been reported by P. P. Shorygin et al. [J. Gen. Chem. (U.S.S.R.), 8,975 (1938)]. This is a two-step process. In the first step, 1,2-methylenedioxybenzene is reacted with formalin in petroleum benzine under the influence of hydrogen chloride gas and zinc chloride to form piperonyl chloride (with a 70-78% yield based on the amount of 1,2-methylenedioxybenzene having reacted). This is followed by the second step in which the piperonyl chloride is reacted with an equimolar amount of hexamine in 60% alcohol to give a 70-80% yield of piperonal. By E. D. Laskina et al. [Chemical Abstracts, 57,9714 (1962)], another process has been described in which 1,2-methelenedioxybenzene is reacted with formalin in the presence of a large excess of the sodium salt of m-nitrobenzenesulfonic acid, hydrogen chloride, and an aluminum catalyst to give a 42.4% yield of piperonal.
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petroleum benzine
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70%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

15.04 ml of thionyl chloride are added dropwise, at 0° C., over the space of 25 min and under argon, to 10.82 g of 3,4-methylenedioxybenzyl alcohol (Fluka, Buchs, Switzerland) and 48 g of diisopropylaminomethylpolystyrene (polyhunig base: polystyrene crosslinked with 2% divinylbenzene, diisopropylaminomethylated; Fluka, Buchs, Switzerland) in 200 ml of abs. ether. After having been stirred at 0° C. for a further 1.5 h, the mixture is filtered with suction and the filtrate is concentrated on a RE and then under HV. The residue is purified by chromatography on silica gel (eluent: C), and the title compound thus obtained. TLC Rf (hexane:ethyl acetate, 4:1)=0.47; 1H-NMR (200 MHz, CDCl3): 6.95-6.7(m, 3H), 5.97(s, 2H), 4.53(s, 2H).
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15.04 mL
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10.82 g
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polystyrene
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Q & A

Q1: What is the primary synthetic use of Piperonyl Chloride highlighted in the research?

A1: this compound serves as a crucial building block in synthesizing Piribedil [, , ], a pharmaceutical compound. It reacts with 1-(2-pyrimidyl)piperazine through an N-alkylation reaction to yield Piribedil.

Q2: Can you describe an efficient method for synthesizing this compound?

A2: Research suggests a high-yield synthesis of this compound [] starting with 1,3-Benzodioxole. The process involves monochloromethylation using aqueous formaldehyde and hydrogen chloride gas in the presence of quaternary ammonium salts acting as micellar catalysts. This method boasts high conversion rates (over 98%) and excellent selectivity (up to 97%) for this compound.

Q3: Are there alternative synthetic routes to produce Piribedil that utilize this compound?

A3: Yes, one study [] describes an improved synthesis of Piribedil where this compound is synthesized through a two-step process:

    Q4: Apart from Piribedil synthesis, is this compound utilized in synthesizing other compounds?

    A4: Yes, research indicates that this compound is a versatile reagent []. For instance, it participates in palladium-catalyzed cross-coupling reactions with tris[(4-alkyl- or -aryl)furan-3-yl]boroxines. This reaction leads to the formation of unsymmetrical, 3,4-disubstituted furans, showcasing its broader applicability in organic synthesis.

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